Co-Crystal Structure with DCP2 (NUDT20) at 1.68 Å Resolution — A Validated Fragment-Protein Complex Absent for the De-ureido Analog
N-[3-(Carbamoylamino)phenyl]acetamide (PDB ligand LJA) has been co-crystallized with the human decapping enzyme DCP2 (NUDT20) at 1.68 Å resolution, providing direct experimental evidence of a specific binding mode [1]. In contrast, N-(3-aminophenyl)acetamide has no deposited co-crystal structure with any protein, precluding structure-guided optimization for DCP2-targeted programs.
| Evidence Dimension | Availability of high-resolution co-crystal structure with DCP2 |
|---|---|
| Target Compound Data | PDB 5QPB, resolution 1.68 Å, ligand LJA bound to DCP2 |
| Comparator Or Baseline | N-(3-aminophenyl)acetamide (CAS 102-28-3) — no co-crystal structure reported in the PDB |
| Quantified Difference | Target: 1 validated co-crystal structure; Comparator: 0 structures |
| Conditions | PanDDA fragment screening; X-ray diffraction; space group P 21 21 21; unit cell a=48.033, b=60.377, c=65.097 Å |
Why This Matters
The co-crystal structure enables fragment growing and structure-activity relationship (SAR) exploration, whereas the comparator lacks the structural data necessary for rational design, giving the target compound a decisive advantage in DCP2-focused fragment campaigns.
- [1] RCSB Protein Data Bank. 5QPB: PanDDA analysis group deposition — Crystal Structure of DCP2 (NUDT20) in complex with FMOPL000701a. doi:10.2210/pdb5qpb/pdb View Source
